Ala-asp

Description

Properties

IUPAC Name |

2-(2-aminopropanoylamino)butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O5/c1-3(8)6(12)9-4(7(13)14)2-5(10)11/h3-4H,2,8H2,1H3,(H,9,12)(H,10,11)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEWTDMGFGHWFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC(=O)O)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942937 | |

| Record name | N-(2-Amino-1-hydroxypropylidene)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20727-65-5 | |

| Record name | L-Aspartic acid, N-L-alanyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-1-hydroxypropylidene)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Alanylaspartic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of the dipeptide alanylaspartic acid (Ala-Asp). This document details established methodologies, including solid-phase and solution-phase synthesis, and outlines robust purification techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC), ion-exchange chromatography (IEX), and crystallization. Experimental protocols, data presentation, and workflow visualizations are provided to support researchers in the efficient production of high-purity alanylaspartic acid for a range of scientific applications.

Introduction to Alanylaspartic Acid

Alanylaspartic acid is a dipeptide composed of L-alanine and L-aspartic acid residues joined by a peptide bond[1]. As a fundamental dipeptide, it serves as a valuable building block in peptide synthesis and can be utilized in various research contexts, including nutritional studies and as a component in more complex peptide structures. Its chemical properties are dictated by the characteristics of its constituent amino acids: the small, nonpolar side chain of alanine (B10760859) and the acidic side chain of aspartic acid.

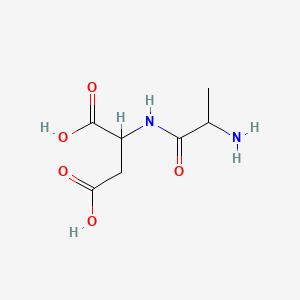

Chemical Structure of L-Alanyl-L-Aspartic Acid:

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₇H₁₂N₂O₅ |

| Molecular Weight | 204.18 g/mol [1] |

| IUPAC Name | (2S)-2-[[(2S)-2-aminopropanoyl]amino]butanedioic acid[1] |

| Appearance | Solid[1] |

| LogP | -4.31 (extrapolated)[1] |

Synthesis of Alanylaspartic Acid

The synthesis of alanylaspartic acid can be achieved through two primary methodologies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. Both approaches rely on the use of protecting groups to prevent unwanted side reactions and ensure the formation of the correct peptide bond.

Protecting Group Strategies

To ensure the specific formation of the peptide bond between the carboxyl group of alanine and the amino group of aspartic acid, it is essential to protect the N-terminus of alanine and the side-chain carboxyl group of aspartic acid. Common protecting group strategies include:

-

Fmoc/tBu Strategy: The base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group is used for N-terminal protection, while the acid-labile tert-butyl (tBu) group protects the side chain of aspartic acid.

-

Boc/Bzl Strategy: The acid-labile tert-butoxycarbonyl (Boc) group is used for N-terminal protection, and the benzyl (B1604629) (Bzl) group protects the side-chain of aspartic acid.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used method for peptide synthesis where the C-terminal amino acid is anchored to a solid resin support, and the peptide chain is elongated in a stepwise manner[2].

Workflow for Solid-Phase Synthesis of Alanylaspartic Acid (Fmoc/tBu Strategy):

Experimental Protocol for SPPS (Fmoc/tBu Strategy):

-

Resin Preparation: Swell Wang resin in N,N-dimethylformamide (DMF) for 30 minutes.

-

First Amino Acid Attachment: Couple Fmoc-Asp(OtBu)-OH (3 equivalents) to the resin using a suitable coupling agent like N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP) in DMF. Allow the reaction to proceed for 2-4 hours.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the aspartic acid residue.

-

Coupling of Alanine: Couple Fmoc-Ala-OH (3 equivalents) to the deprotected aspartic acid on the resin using a coupling reagent such as (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU) and a base like N,N-diisopropylethylamine (DIPEA) in DMF. Monitor the coupling reaction for completion using a ninhydrin (B49086) test.

-

Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal alanine with 20% piperidine in DMF.

-

Cleavage and Deprotection: Cleave the dipeptide from the resin and simultaneously remove the tert-butyl side-chain protecting group by treating the resin with a cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS), for 2-3 hours.

-

Product Precipitation and Isolation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the precipitate, wash with cold ether, and dry under vacuum.

Solution-Phase Peptide Synthesis

In solution-phase synthesis, the amino acids are coupled in a suitable organic solvent. This method allows for the purification of intermediates at each step.

Workflow for Solution-Phase Synthesis of Alanylaspartic Acid:

Experimental Protocol for Solution-Phase Synthesis (Boc/Bzl Strategy):

-

Activation of Boc-Ala-OH: Dissolve Boc-Ala-OH (1 equivalent) and N-hydroxysuccinimide (HOBt) (1.1 equivalents) in dichloromethane (B109758) (DCM). Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 equivalents) and stir at 0°C for 30 minutes.

-

Coupling: To the activated Boc-Ala-OH solution, add H-Asp(OBzl)-OH (1 equivalent) and a base such as DIPEA (2 equivalents). Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification of Protected Dipeptide: Wash the reaction mixture with dilute acid and base to remove unreacted starting materials and byproducts. Purify the protected dipeptide, Boc-Ala-Asp(OBzl)-OH, by column chromatography.

-

Deprotection: Remove the benzyl ester from the aspartic acid side chain by catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst). Subsequently, remove the Boc group from the N-terminus by treatment with TFA in DCM.

-

Isolation of Final Product: After deprotection, remove the solvent and triturate the residue with diethyl ether to obtain the crude alanylaspartic acid.

Purification of Alanylaspartic Acid

The crude product obtained from synthesis requires purification to remove impurities such as unreacted amino acids, truncated peptides, and byproducts from deprotection.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most common method for peptide purification, separating molecules based on their hydrophobicity[3].

Workflow for RP-HPLC Purification:

Experimental Protocol for RP-HPLC:

-

Column: C18 stationary phase.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 0% to 30% B over 30 minutes is typically suitable for small, polar dipeptides.

-

Detection: UV absorbance at 210-220 nm.

-

Procedure:

-

Dissolve the crude peptide in a minimal amount of mobile phase A.

-

Inject the sample onto the equilibrated C18 column.

-

Elute the peptide using the specified gradient.

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.

-

Pool the pure fractions and lyophilize to obtain the final product as a white powder.

-

Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge. Since alanylaspartic acid has a free carboxylic acid side chain, it will be negatively charged at neutral or slightly basic pH, making it suitable for anion-exchange chromatography.

Experimental Protocol for Anion-Exchange Chromatography:

-

Resin: A strong anion-exchange resin (e.g., Q-Sepharose).

-

Binding Buffer (Buffer A): 20 mM Tris-HCl, pH 8.0.

-

Elution Buffer (Buffer B): 20 mM Tris-HCl with 1 M NaCl, pH 8.0.

-

Procedure:

-

Dissolve the crude peptide in Buffer A and adjust the pH if necessary.

-

Load the sample onto the equilibrated anion-exchange column.

-

Wash the column with Buffer A to remove unbound impurities.

-

Elute the bound peptide with a linear gradient of 0-50% Buffer B.

-

Collect fractions and analyze for the presence of the desired dipeptide.

-

Pool the pure fractions and desalt using RP-HPLC or size-exclusion chromatography before lyophilization.

-

Crystallization

Crystallization can be an effective final purification step to obtain a highly pure, crystalline product. The crystal structure of L-alanyl-L-aspartic acid has been reported, indicating that it crystallizes in the orthorhombic space group P2(1)2(1)2(1)[4].

Experimental Protocol for Crystallization:

-

Dissolve the purified alanylaspartic acid in a minimal amount of hot water to create a saturated solution.

-

Slowly cool the solution to room temperature, and then to 4°C, to induce crystal formation.

-

Alternatively, use a vapor diffusion method by placing a drop of the concentrated peptide solution in a sealed container with a reservoir of a suitable anti-solvent (e.g., ethanol (B145695) or isopropanol).

-

Collect the resulting crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

The following tables summarize typical, though not empirically determined for this specific dipeptide, quantitative data for the synthesis and purification of alanylaspartic acid. Actual yields may vary depending on the specific conditions and scale of the reaction.

Table 1: Typical Yield and Purity Data for Alanylaspartic Acid Synthesis

| Synthesis Method | Protecting Group Strategy | Typical Crude Yield (%)* | Typical Crude Purity (%) |

| Solid-Phase Peptide Synthesis | Fmoc/tBu | 70-85 | 60-80 |

| Solution-Phase Peptide Synthesis | Boc/Bzl | 60-75 | 70-85 |

*Yields are calculated based on the initial loading of the first amino acid on the resin for SPPS, and on the limiting reagent for solution-phase synthesis.

Table 2: Typical Purity and Recovery Data for Alanylaspartic Acid Purification

| Purification Method | Typical Final Purity (%) | Typical Recovery (%) |

| Reversed-Phase HPLC | >98 | 70-90 |

| Ion-Exchange Chromatography | >95 | 80-95 |

| Crystallization | >99 | 50-80 |

Characterization

The identity and purity of the synthesized alanylaspartic acid should be confirmed using a combination of analytical techniques:

-

Analytical RP-HPLC: To assess the purity of the final product.

-

Mass Spectrometry (MS): To confirm the molecular weight of the dipeptide (Expected [M+H]⁺ = 205.08).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the dipeptide.

Biological Context

As a simple dipeptide, alanylaspartic acid is primarily considered a source of its constituent amino acids, L-alanine and L-aspartic acid, upon hydrolysis by peptidases in biological systems. L-aspartic acid is a non-essential amino acid that plays a crucial role in the urea (B33335) cycle, as a precursor for other amino acids, and as an excitatory neurotransmitter[5][6]. L-alanine is also a non-essential amino acid involved in the glucose-alanine cycle. There is currently no evidence to suggest that alanylaspartic acid itself has a specific role in cell signaling pathways.

Metabolic Fate of Alanylaspartic Acid:

Conclusion

This technical guide has detailed the synthesis and purification of alanylaspartic acid, providing a foundation for its production in a laboratory setting. Both solid-phase and solution-phase synthesis methods are viable, with the choice depending on the desired scale and available resources. High-purity alanylaspartic acid can be obtained through standard purification techniques, with RP-HPLC being the most common and effective method. The information and protocols provided herein are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. hplc.eu [hplc.eu]

- 4. Conformation and structure of acidic dipeptides. Crystal structures of L-alanyl-L-aspartic acid and alpha-L-glutamyl-L-aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Ala-Asp Dipeptide: A Putative Modulator of Cellular Metabolism – A Technical Guide for Researchers

Foreword: Direct experimental evidence detailing the physiological role of the L-alanyl-L-aspartate (Ala-Asp) dipeptide in cellular metabolism is notably scarce in current scientific literature. This document serves as a technical guide and whitepaper for researchers, scientists, and drug development professionals by providing a foundational, albeit hypothetical, framework for understanding and investigating the potential metabolic impact of Ala-Asp. By integrating established principles of dipeptide transport and the well-characterized metabolic fates of its constituent amino acids, L-alanine and L-aspartate, this guide proposes a research roadmap to elucidate the function of this simple, yet understudied, biomolecule.

Introduction: The Research Opportunity

While individual amino acids are known to be pivotal in a vast array of cellular processes, the specific roles of many dipeptides remain an underexplored area of metabolism. The Ala-Asp dipeptide, composed of two non-essential amino acids, represents a significant knowledge gap. Understanding its uptake, hydrolysis, and subsequent metabolic integration could unveil novel regulatory mechanisms or therapeutic avenues. This guide outlines the theoretical basis for its metabolic role and provides detailed, actionable experimental protocols to test these hypotheses.

Foundational Principles: The Metabolic Fates of L-Alanine and L-Aspartate

The predicted physiological role of Ala-Asp is intrinsically linked to the metabolic pathways of its constituent amino acids. Upon cellular uptake and hydrolysis, Ala-Asp would serve as a direct intracellular source of L-alanine and L-aspartate.

L-Alanine Metabolism

L-alanine is a key glucogenic amino acid, playing a central role in the glucose-alanine cycle. This cycle facilitates the transport of nitrogen from peripheral tissues to the liver.

-

Gluconeogenesis: In the liver, alanine (B10760859) is a primary substrate for gluconeogenesis. Alanine aminotransferase (ALT) catalyzes the transfer of its amino group to α-ketoglutarate, forming pyruvate (B1213749) and glutamate. Pyruvate then enters the gluconeogenic pathway to produce glucose.[1][2]

-

TCA Cycle Anaplerosis: The pyruvate generated from alanine can also be converted to acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle for energy production.[3][4]

-

Nitrogen Transport: Alanine serves as a non-toxic carrier of ammonia (B1221849) from muscles to the liver for urea (B33335) synthesis.[1]

L-Aspartate Metabolism

L-aspartate is a crucial node in cellular metabolism, linking amino acid metabolism, the TCA cycle, and nucleotide synthesis.

-

TCA Cycle Anaplerosis: Aspartate aminotransferase (AST) reversibly converts aspartate and α-ketoglutarate to oxaloacetate and glutamate. Oxaloacetate is a key intermediate of the TCA cycle.[5]

-

Urea Cycle: Aspartate provides one of the two nitrogen atoms in the urea cycle, by condensing with citrulline to form argininosuccinate. This is a critical step in the detoxification of ammonia.[6][7]

-

Nucleotide Synthesis: Aspartate is a direct precursor for the synthesis of pyrimidines and purines. It is a key building block for the formation of the purine (B94841) ring and the entire pyrimidine (B1678525) ring.[6][8]

-

Neurotransmission: In the central nervous system, L-aspartate acts as an excitatory neurotransmitter.[5]

Hypothetical Model: Cellular Uptake and Metabolic Integration of Ala-Asp

We propose a two-step model for the metabolic contribution of extracellular Ala-Asp:

-

Cellular Uptake: Ala-Asp is transported into the cell via proton-coupled peptide transporters, primarily PepT1 (SLC15A1) and PepT2 (SLC15A2). These transporters are known for their broad substrate specificity, accepting most di- and tripeptides.[9][10]

-

Intracellular Hydrolysis: Once inside the cell, Ala-Asp is rapidly hydrolyzed into L-alanine and L-aspartate by cytosolic peptidases.[11][12] The resulting free amino acids then enter their respective metabolic pathways as described in Section 2.0.

The following diagram illustrates this hypothetical pathway.

Data Presentation: Anticipated Quantitative Metabolic Effects

While no specific data for Ala-Asp exists, based on the known roles of its constituent amino acids, we can anticipate its potential quantitative effects on cellular metabolism. The following tables outline the expected changes in key metabolic parameters following Ala-Asp administration to cultured cells. These tables are intended to serve as a template for future experimental data.

Table 1: Predicted Changes in Key Metabolite Concentrations

| Metabolite | Predicted Change | Rationale |

| Intracellular Alanine | Increase | Direct product of Ala-Asp hydrolysis. |

| Intracellular Aspartate | Increase | Direct product of Ala-Asp hydrolysis. |

| Pyruvate | Increase | Derived from the transamination of alanine. |

| Oxaloacetate | Increase | Derived from the transamination of aspartate. |

| Glucose (in medium) | Increase (in hepatocytes) | Increased substrate for gluconeogenesis from alanine and aspartate. |

| Urea (in medium) | Increase (in hepatocytes) | Increased nitrogen load from both amino acids, with aspartate being a direct substrate. |

| Lactate | Variable | May increase due to increased pyruvate, or decrease if pyruvate is shunted to gluconeogenesis or the TCA cycle. |

Table 2: Predicted Changes in Metabolic Flux Rates

| Metabolic Pathway | Predicted Flux Change | Rationale |

| Gluconeogenesis | Increase | Increased availability of precursors (pyruvate and oxaloacetate). |

| TCA Cycle | Increase | Anaplerotic input from both alanine (via pyruvate) and aspartate (via oxaloacetate). |

| Urea Cycle | Increase | Direct nitrogen input from aspartate. |

| Pyrimidine Synthesis | Increase | Increased availability of aspartate precursor. |

| Purine Synthesis | Increase | Increased availability of aspartate precursor. |

Experimental Protocols: A Roadmap for Investigation

To validate the hypothetical model, a series of experiments are proposed. These protocols are designed to be comprehensive, starting from basic uptake and hydrolysis assays to advanced metabolic flux analysis.

Protocol 1: Dipeptide Uptake Assay

Objective: To determine if Ala-Asp is transported into target cells and to characterize the kinetics of this transport.

Methodology: This protocol utilizes a radiolabeled Ala-Asp analogue to quantify cellular uptake.

-

Cell Culture: Plate target cells (e.g., Caco-2 for intestinal transport, HepG2 for liver metabolism) in 24-well plates and grow to confluence.

-

Preparation of Radiolabeled Peptide: Synthesize or procure [14C]Ala-Asp or [3H]Ala-Asp.

-

Uptake Experiment:

-

Wash cells twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 6.0 to leverage the proton gradient for PepT transporters).

-

Add transport buffer containing a known concentration of radiolabeled Ala-Asp (e.g., 10 µM) and unlabeled Ala-Asp for competition assays (ranging from 0 to 10 mM).

-

Incubate at 37°C for various time points (e.g., 1, 5, 15, 30 minutes).

-

To stop the uptake, rapidly aspirate the incubation medium and wash the cells three times with ice-cold transport buffer.

-

-

Cell Lysis and Quantification:

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Measure the radioactivity in the cell lysate using a scintillation counter.

-

Determine the protein concentration of the lysate using a BCA assay for normalization.

-

-

Data Analysis: Calculate the uptake rate in nmol/mg protein/min. For kinetic analysis, perform the assay with varying concentrations of unlabeled Ala-Asp to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).

Protocol 2: Dipeptide Hydrolysis Assay

Objective: To confirm that intracellular Ala-Asp is hydrolyzed to L-alanine and L-aspartate.

Methodology: This protocol involves incubating cells with Ala-Asp and measuring the intracellular concentrations of the dipeptide and its constituent amino acids over time using LC-MS/MS.

-

Cell Culture and Treatment: Culture cells to confluence in 6-well plates. Replace the medium with a fresh medium containing a known concentration of Ala-Asp (e.g., 1 mM).

-

Sample Collection: At various time points (e.g., 0, 15, 30, 60, 120 minutes), aspirate the medium and rapidly wash the cells with ice-cold PBS.

-

Metabolite Extraction:

-

Quench metabolism by adding 1 mL of ice-cold 80% methanol.

-

Scrape the cells and collect the cell suspension.

-

Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris.

-

Collect the supernatant containing the intracellular metabolites.

-

-

LC-MS/MS Analysis:

-

Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Develop a method to separate and quantify Ala-Asp, L-alanine, and L-aspartate. This will likely involve derivatization (e.g., with AccQ-Tag) followed by reverse-phase chromatography.[6]

-

-

Data Analysis: Plot the intracellular concentrations of Ala-Asp, L-alanine, and L-aspartate over time. A decrease in Ala-Asp concentration with a corresponding increase in L-alanine and L-aspartate would confirm hydrolysis.

Protocol 3: Metabolic Flux Analysis using Stable Isotope Tracing

Objective: To quantitatively trace the metabolic fate of the alanine and aspartate moieties of Ala-Asp into downstream metabolic pathways.

Methodology: This advanced protocol uses Ala-Asp labeled with stable isotopes (13C or 15N) to track the incorporation of its atoms into key metabolites.

-

Cell Culture and Labeling:

-

Culture cells in a medium devoid of unlabeled alanine and aspartate.

-

Supplement the medium with uniformly labeled [U-13C7]Ala-Asp or positionally labeled variants.

-

Incubate the cells for a time sufficient to reach isotopic steady-state (typically several hours, to be determined empirically).[13]

-

-

Metabolite Extraction: Follow the same procedure as in Protocol 2 to extract intracellular metabolites.

-

GC-MS or LC-MS/MS Analysis:

-

Analyze the metabolite extracts to determine the mass isotopologue distribution (MID) of key downstream metabolites, such as TCA cycle intermediates (citrate, malate), other amino acids (glutamate), and precursors for nucleotide synthesis.

-

-

Data Analysis and Modeling:

-

Correct the raw mass spectrometry data for natural isotope abundance.

-

Use metabolic flux analysis software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic network model. This will allow for the calculation of relative and absolute flux rates through the pathways of interest (e.g., gluconeogenesis, TCA cycle).[14][15]

-

The following diagram illustrates the proposed experimental workflow.

Conclusion and Future Directions

The Ala-Asp dipeptide, while simple in structure, presents a compelling research opportunity. The hypothetical framework and experimental roadmap detailed in this guide provide a clear path forward for elucidating its physiological role. Successful execution of these studies will not only fill a significant gap in our understanding of dipeptide metabolism but may also identify Ala-Asp as a potential modulator of key metabolic pathways implicated in diseases such as cancer, diabetes, and metabolic syndrome. Future work could also explore the substrate specificity of the peptidases responsible for Ala-Asp hydrolysis and investigate the regulation of its transport under different physiological and pathological conditions.

References

- 1. medrxiv.org [medrxiv.org]

- 2. Using Steady-State Kinetics to Quantitate Substrate Selectivity and Specificity: A Case Study with Two Human Transaminases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Automated method for quantification of 20 amino acids in cell culture media during biopharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel peptide that improves metabolic parameters without adverse central nervous system effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identifying natural substrates for dipeptidyl peptidases 8 and 9 using terminal amine isotopic labeling of substrates (TAILS) reveals in vivo roles in cellular homeostasis and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Intracellular alanine concentration with an i - Protozoa Giardia lamblia - BNID 117076 [bionumbers.hms.harvard.edu]

- 11. pnas.org [pnas.org]

- 12. Identifying Natural Substrates for Dipeptidyl Peptidases 8 and 9 Using Terminal Amine Isotopic Labeling of Substrates (TAILS) Reveals in Vivo Roles in Cellular Homeostasis and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Chemical and Physical Properties of L-Alanyl-L-Aspartic Acid (Ala-Asp)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of the dipeptide L-Alanyl-L-Aspartic acid (Ala-Asp). Comprised of the amino acids L-alanine and L-aspartic acid, Ala-Asp is a fundamental building block of numerous proteins and peptides. This document consolidates available data on its structure, physicochemical characteristics, and relevant experimental protocols. While specific experimental data for some properties of Ala-Asp are not extensively reported in publicly available literature, this guide provides well-established data for its constituent amino acids and details the methodologies for their determination. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in peptide chemistry, drug discovery, and development.

Chemical and Physical Properties

L-Alanyl-L-Aspartic acid is a dipeptide with the molecular formula C₇H₁₂N₂O₅[1]. It is a white, solid compound[1]. In its crystalline form, Ala-Asp exists as a zwitterion, with a protonated amino terminus and a deprotonated main-chain carboxyl group[2].

Molecular and Structural Data

A summary of the key molecular and structural identifiers for L-Alanyl-L-Aspartic acid is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-[[(2S)-2-aminopropanoyl]amino]butanedioic acid | [1] |

| Synonyms | Ala-Asp, Alanylaspartic acid, H-Ala-Asp-OH | [1] |

| Molecular Formula | C₇H₁₂N₂O₅ | [1] |

| Molecular Weight | 204.18 g/mol | [1] |

| Exact Mass | 204.07462149 Da | [1] |

| CAS Number | 20727-65-5 | [1] |

| Crystal System | Orthorhombic | [2] |

| Space Group | P2(1)2(1)2(1) | [2] |

| Cell Dimensions | a = 13.389(5) Å, b = 14.467(3) Å, c = 4.781(1) Å | [2] |

Physicochemical Properties

| Property | Value | Conditions/Notes |

| Physical State | Solid | |

| Melting Point | Decomposes before melting (Typical for peptides) | Estimated based on general peptide properties |

| Specific Optical Rotation ([(\alpha)]D) | Not experimentally determined | Data for L-Alanine: +1.8 (c=2, H₂O); Data for L-Aspartic Acid: +4.36 (c=1, H₂O) |

| Solubility | Soluble in water; Insoluble in non-polar organic solvents | Qualitative assessment based on constituent amino acids[3] |

| logP (octanol-water) | -4.31 | Extrapolated |

| pKa Values | See Section 2.2 for a detailed discussion and estimation | - |

| Isoelectric Point (pI) | See Section 2.2 for a detailed discussion and estimation | - |

Chemical Behavior and Stability

Zwitterionic Nature and Ionization States

Like its constituent amino acids, Ala-Asp is an amphoteric molecule, capable of acting as both an acid and a base. In aqueous solution, it exists predominantly as a zwitterion, with a positively charged N-terminal amino group and negatively charged carboxyl groups. The specific ionization state is dependent on the pH of the solution. The equilibria between the different ionization states are governed by the pKa values of the ionizable groups: the N-terminal α-amino group, the C-terminal α-carboxyl group, and the side-chain β-carboxyl group of the aspartic acid residue.

Ionization states of Ala-Asp at varying pH.

pKa Values and Isoelectric Point (pI)

Estimated pKa Values for Ala-Asp:

-

α-carboxyl group (C-terminus): The pKa of the C-terminal carboxyl group is generally lower than that of the free amino acid. A typical value is around 2.1 .

-

β-carboxyl group (Asp side chain): The pKa of the aspartic acid side chain in a peptide is similar to that of the free amino acid, approximately 3.9 [4][5].

-

α-amino group (N-terminus): The pKa of the N-terminal amino group is generally lower than that of the free amino acid. A typical value is around 8.0 .

The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. For Ala-Asp, this occurs when the positive charge on the N-terminal amino group is balanced by the negative charges on the two carboxyl groups. The pI can be estimated by averaging the pKa values of the groups that bracket the zwitterionic form with a net charge of zero. In the case of Ala-Asp, the neutral species is flanked by the deprotonation of the C-terminal carboxyl group (pKa₁) and the side-chain carboxyl group (pKaR).

Estimated Isoelectric Point (pI) Calculation:

pI ≈ (pKa₁ + pKaR) / 2 pI ≈ (2.1 + 3.9) / 2 pI ≈ 3.0

Logical workflow for estimating the isoelectric point of Ala-Asp.

Stability

Peptides are susceptible to degradation under certain conditions. The stability of Ala-Asp can be influenced by pH, temperature, and the presence of enzymes.

-

pH Stability: The peptide bond is generally stable at neutral pH. However, under strongly acidic or basic conditions, it can be hydrolyzed, breaking the dipeptide into its constituent amino acids.

-

Thermal Stability: Like most peptides, Ala-Asp will decompose at high temperatures.

-

Enzymatic Degradation: Ala-Asp can be cleaved by peptidases that recognize the specific peptide bond.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of Ala-Asp in a suitable solvent (e.g., D₂O) would be expected to show distinct signals for the protons of the alanine (B10760859) and aspartic acid residues.

-

Alanine Residue: A doublet for the methyl protons (CH₃) and a quartet for the α-proton (α-CH).

-

Aspartic Acid Residue: An ABX system for the β-protons (β-CH₂) and the α-proton (α-CH).

-

Amide Proton: A signal for the amide proton (-CONH-), which may be broad and its chemical shift dependent on solvent and temperature.

¹³C NMR: The carbon-13 NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule.

-

Carbonyl Carbons: Two signals in the downfield region (typically 170-180 ppm) corresponding to the two carboxyl groups and the amide carbonyl.

-

α-Carbons: Two signals for the α-carbons of the alanine and aspartic acid residues.

-

Aliphatic Carbons: Signals for the methyl carbon of alanine and the β-carbon of aspartic acid.

Infrared (IR) Spectroscopy

The IR spectrum of solid Ala-Asp would be expected to exhibit characteristic absorption bands for the functional groups present in its zwitterionic form.

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-3300 | N-H stretching (from NH₃⁺) |

| ~2500-3000 | O-H stretching (from COOH, broad) |

| ~1630-1680 | Amide I band (C=O stretching of the peptide bond) |

| ~1550-1600 | Asymmetric stretching of COO⁻ |

| ~1500-1550 | Amide II band (N-H bending) |

| ~1400 | Symmetric stretching of COO⁻ |

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and sequence of peptides. For Ala-Asp, the expected monoisotopic mass is 204.0746 g/mol [1]. In tandem mass spectrometry (MS/MS), fragmentation of the peptide would produce characteristic b- and y-ions, confirming the amino acid sequence.

Experimental Protocols

Synthesis of L-Alanyl-L-Aspartic Acid via Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the manual solid-phase synthesis of Ala-Asp using Fmoc/tBu chemistry.

Materials:

-

Fmoc-Asp(OtBu)-Wang resin

-

Fmoc-Ala-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-Asp(OtBu)-Wang resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-Ala-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 2 hours at room temperature.

-

Perform a Kaiser test to confirm complete coupling (a negative result indicates completion).

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal alanine.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Dry the peptide under vacuum.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the synthesized Ala-Asp using mass spectrometry and HPLC.

Experimental workflow for the solid-phase synthesis of Ala-Asp.

Determination of pKa Values by Potentiometric Titration

This protocol outlines the determination of the pKa values of Ala-Asp using potentiometric titration.

Materials:

-

Purified Ala-Asp

-

0.1 M HCl solution (standardized)

-

0.1 M NaOH solution (standardized, carbonate-free)

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Buret

-

Beaker

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of Ala-Asp in a known volume of deionized water to create a solution of known concentration (e.g., 10 mM).

-

Acidification: Add a small amount of 0.1 M HCl to the solution to lower the pH to ~1.5, ensuring all ionizable groups are fully protonated.

-

Titration:

-

Place the beaker on the magnetic stirrer and immerse the pH electrode.

-

Titrate the solution with the standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.1 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches ~11.5.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the equivalents of NaOH added (x-axis) to generate a titration curve.

-

The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). The equivalence points are the steepest parts of the curve.

-

The first pKa (pKa₁) will be for the C-terminal carboxyl group, the second (pKaR) for the aspartic acid side chain, and the third (pKa₂) for the N-terminal amino group.

-

Conclusion

L-Alanyl-L-Aspartic acid is a simple dipeptide with fundamental importance in biochemistry. This guide has summarized its key chemical and physical properties based on available literature. While specific experimental data for some of its physicochemical properties are sparse, this document provides robust data for its constituent amino acids and detailed, representative protocols for its synthesis and characterization. This information is intended to be a valuable starting point for researchers and professionals working with this and similar peptides. Further experimental characterization of Ala-Asp would be a valuable contribution to the field of peptide science.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Zwitterionic Nature and Isoelectric Point of the Dipeptide Ala-Asp

For Researchers, Scientists, and Drug Development Professionals

Introduction

The physicochemical properties of peptides are of paramount importance in the fields of biochemistry, pharmacology, and drug development. Understanding the ionization behavior of peptides, particularly their zwitterionic nature and isoelectric point (pI), is crucial for predicting their solubility, stability, and biological activity. This technical guide provides a comprehensive overview of the zwitterion formation and isoelectric point of the dipeptide L-Alanyl-L-Aspartic acid (Ala-Asp). It is intended to serve as a detailed resource for researchers and professionals working with peptides.

Zwitterion Formation in Ala-Asp

A zwitterion is a molecule that contains an equal number of positively and negatively charged functional groups, resulting in a net charge of zero.[1][2] In the dipeptide Ala-Asp, there are three ionizable groups: the N-terminal α-amino group of Alanine, the C-terminal α-carboxyl group of Aspartic acid, and the side-chain carboxyl group of Aspartic acid.

The protonation state of these groups is dependent on the pH of the surrounding environment.

-

At very low pH (e.g., pH 1): All three ionizable groups are protonated. The N-terminal amino group carries a positive charge (-NH3+), while both carboxyl groups are neutral (-COOH). The overall charge of the dipeptide is +1.

-

As the pH increases: The most acidic group, the C-terminal α-carboxyl group, is the first to deprotonate, forming a carboxylate ion (-COO-). This results in the formation of the zwitterion, which has both a positive and a negative charge, rendering the net charge of the molecule zero.

-

With a further increase in pH: The side-chain carboxyl group of Aspartic acid deprotonates. At this stage, the dipeptide has one positive charge and two negative charges, resulting in a net charge of -1.

-

At very high pH (e.g., pH 12): The N-terminal α-amino group loses its proton, becoming a neutral amino group (-NH2). The dipeptide now has a net charge of -2.

The zwitterionic form of Ala-Asp is the predominant species at a specific pH, known as the isoelectric point (pI).

Isoelectric Point (pI) of Ala-Asp

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge.[3][4] For a dipeptide like Ala-Asp with an acidic side chain, the pI can be calculated by taking the average of the pKa values of the two carboxyl groups.

Quantitative Data: pKa Values

| Ionizable Group | General pKa Value in Peptides | Reference |

| N-terminal α-amino group (Alanine) | ~7.7 - 8.0 | [7][8] |

| C-terminal α-carboxyl group (Aspartic acid) | ~3.3 - 3.7 | [7][9] |

| Side-chain carboxyl group (Aspartic acid) | ~3.5 - 4.0 | [1][2][7] |

Note: These are generalized values and the actual pKa values for Ala-Asp may vary.

Calculation of the Isoelectric Point (pI)

The isoelectric point for Ala-Asp is the pH at which the population of molecules with a net positive charge is equal to the population of molecules with a net negative charge. For a peptide with an acidic side chain, the pI is the average of the pKa values of the two acidic groups (the C-terminal carboxyl and the Aspartic acid side-chain carboxyl).

pI = (pKa1 + pKaR) / 2

Using the typical pKa values from the table:

pI ≈ (3.5 + 3.8) / 2 = 3.65

This estimated pI indicates that Ala-Asp is an acidic dipeptide, carrying a net negative charge at physiological pH (~7.4).

Visualization of Ala-Asp Ionization States

The following diagram illustrates the different ionization states of Ala-Asp as a function of pH.

Experimental Determination of the Isoelectric Point

The isoelectric point of a peptide is an experimentally determinable value. The two primary methods for this are potentiometric titration and isoelectric focusing.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly precise method for determining the pKa values and the pI of a peptide.[3][10]

5.1.1 Materials and Equipment

-

Ala-Asp dipeptide (solid, high purity)

-

Deionized water (degassed)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M, carbonate-free)

-

Automatic titrator or a pH meter with a combination pH electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker or titration vessel

5.1.2 Methodology

-

Sample Preparation: Accurately weigh a known amount of Ala-Asp (e.g., 10-20 mg) and dissolve it in a specific volume of deionized water (e.g., 20 mL) in the titration vessel.

-

Acidification: Add a small, precise volume of the standardized HCl solution to the peptide solution to lower the pH to around 1.5-2.0, ensuring all ionizable groups are fully protonated.

-

Titration with Base: Begin the titration by adding small, precise increments of the standardized NaOH solution.

-

Data Acquisition: Record the pH of the solution after each addition of NaOH. Ensure the solution is well-stirred and the pH reading has stabilized before each measurement.

-

Titration Endpoint: Continue the titration until the pH reaches approximately 11-12, ensuring all ionizable groups have been deprotonated.

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). For Ala-Asp, there will be three buffering regions corresponding to the three ionizable groups.

-

The equivalence points are the points of steepest slope on the titration curve.

-

Calculate the pI by averaging the pKa values of the two carboxyl groups.

-

Experimental Protocol: Isoelectric Focusing (IEF)

Isoelectric focusing is a high-resolution electrophoretic technique that separates molecules based on their isoelectric point in a pH gradient.[11][12][13]

5.2.1 Materials and Equipment

-

Ala-Asp dipeptide solution

-

Isoelectric focusing unit

-

Immobilized pH gradient (IPG) strips with an appropriate pH range (e.g., pH 3-10 or a narrower range encompassing the expected pI of Ala-Asp)

-

Rehydration buffer

-

Electrode wicks

-

Power supply

-

Staining and destaining solutions (if visualization is required)

5.2.2 Methodology

-

IPG Strip Rehydration: Rehydrate the IPG strip in a solution containing the Ala-Asp sample and rehydration buffer. This allows the sample to enter the gel matrix.

-

Sample Application: Alternatively, the sample can be applied directly to the rehydrated IPG strip via a sample cup.

-

IEF Run:

-

Place the IPG strip in the IEF unit.

-

Apply electrode wicks soaked in appropriate anode and cathode solutions.

-

Apply a voltage program, starting with a low voltage to allow the sample to enter the gel and then gradually increasing the voltage to focus the peptide. The total volt-hours will depend on the specific system and pH range.

-

-

Focusing: The Ala-Asp molecules will migrate through the pH gradient until they reach the pH that corresponds to their pI, at which point their net charge is zero, and they will stop migrating, forming a focused band.

-

Detection/Visualization: The position of the focused Ala-Asp band can be determined. If a series of pI markers are run in parallel, the pI of Ala-Asp can be accurately determined by interpolation. For visualization, the gel can be stained with protein stains like Coomassie Brilliant Blue.

Conclusion

The zwitterionic nature and isoelectric point of the dipeptide Ala-Asp are fundamental properties that govern its behavior in solution. This guide has provided a detailed theoretical background on the ionization states of Ala-Asp and an estimation of its isoelectric point based on established pKa values. Furthermore, comprehensive experimental protocols for the determination of the pI using potentiometric titration and isoelectric focusing have been outlined. A thorough understanding and experimental determination of these parameters are critical for the successful development and application of peptide-based therapeutics and research reagents.

References

- 1. Amino Acids [vanderbilt.edu]

- 2. peptideweb.com [peptideweb.com]

- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 4. Measuring the isoelectric point of peptides by potentiometric titration [pion-inc.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

- 7. A summary of the measured pK values of the ionizable groups in folded proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Solved The pKa of the C and N terminal residues in a peptide | Chegg.com [chegg.com]

- 10. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 11. Isoelectric focusing - Wikipedia [en.wikipedia.org]

- 12. Khan Academy [khanacademy.org]

- 13. researchgate.net [researchgate.net]

The Elusive Dipeptide: An In-depth Technical Guide on the Natural Occurrence of Alanyl-Aspartate (Ala-Asp)

A comprehensive review for researchers, scientists, and drug development professionals on the current understanding of the dipeptide Alanyl-Aspartate (Ala-Asp) in biological systems. This guide synthesizes the limited available data on its natural occurrence, potential metabolic pathways, and methodologies for its study, while also highlighting significant knowledge gaps for future research.

Introduction

Dipeptides, once considered mere intermediates in protein metabolism, are increasingly recognized for their diverse biological activities, ranging from neurotransmission to cellular signaling. Among these, the dipeptide Alanyl-Aspartate (Ala-Asp), composed of L-alanine and L-aspartic acid, has been identified in the model plant Arabidopsis thaliana and the protozoan parasite Trypanosoma brucei[1]. Despite its confirmed presence, Ala-Asp remains an enigmatic molecule, with a significant lack of in-depth knowledge regarding its physiological concentrations, metabolic pathways, and specific biological functions. This technical guide aims to provide a thorough overview of the current, albeit limited, understanding of Ala-Asp in organisms, tailored for the scientific community.

Natural Occurrence

The presence of Ala-Asp has been documented in at least two diverse organisms, suggesting a potentially broader, yet undiscovered, distribution in the biological world.

-

Arabidopsis thaliana : The identification of Ala-Asp in this model plant suggests a role in plant metabolism or signaling. However, specific quantitative data on its concentration in different plant tissues (e.g., roots, leaves, flowers) is currently not available in public metabolomics databases or dedicated studies.

-

Trypanosoma brucei : The detection of Ala-Asp in this parasitic protozoan, the causative agent of African trypanosomiasis, opens avenues for investigating its role in the parasite's unique metabolism and survival within its host. As with Arabidopsis, quantitative data on Ala-Asp levels in different life cycle stages of T. brucei are not yet reported.

Biosynthesis and Degradation: A Putative Framework

The specific enzymatic pathways for the synthesis and breakdown of Ala-Asp have not been experimentally elucidated. However, based on known enzymatic activities, a hypothetical metabolic framework can be proposed.

Potential Biosynthesis Pathway

The formation of the peptide bond between L-alanine and L-aspartic acid is likely catalyzed by an L-amino acid ligase (Lal) or a similar enzyme with dipeptide synthesis capabilities. L-amino acid ligases are a class of enzymes that catalyze the ATP-dependent formation of dipeptides from two free L-amino acids[2][3][4]. The substrate specificity of these enzymes is a key determinant of the dipeptides produced. While some Lals exhibit broad substrate specificity, others are more restricted[5][6]. It is plausible that a yet-unidentified Lal with specificity for alanine (B10760859) and aspartate is responsible for Ala-Asp synthesis.

Figure 1: Hypothetical enzymatic synthesis of Ala-Asp by an L-amino acid ligase.

Potential Degradation Pathway

The hydrolysis of the peptide bond in Ala-Asp to release its constituent amino acids is likely carried out by a dipeptidyl peptidase (DPP) or a general dipeptidase . These exopeptidases cleave dipeptides into amino acids. The substrate specificity of these enzymes varies, with some showing a preference for dipeptides with particular N-terminal or C-terminal residues[7][8][9][10]. A dipeptidase with activity towards Ala-Asp would be responsible for its turnover.

Figure 2: Hypothetical enzymatic degradation of Ala-Asp by a dipeptidase.

Potential Physiological Roles and Signaling

The biological function of Ala-Asp is currently unknown. However, based on the known roles of other dipeptides and the nature of its constituent amino acids, several hypotheses can be proposed:

-

Nitrogen Source and Transport: Dipeptides can serve as a source of amino acids for cellular metabolism and protein synthesis. In plants, di- and tripeptide transporters are involved in nitrogen uptake and allocation. It is possible that Ala-Asp plays a role in the transport and storage of nitrogen in Arabidopsis.

-

Signaling Molecule: Some dipeptides act as signaling molecules, modulating cellular processes. In Arabidopsis, for example, certain dipeptides have been shown to influence root growth and development. The effect of Ala-Asp on plant growth or defense responses has not yet been investigated.

-

Metabolic Regulation in Trypanosoma brucei : The metabolism of Trypanosoma brucei is highly adapted to its different host environments. Dipeptides could play a role in nutrient acquisition or metabolic regulation within the parasite. The potential trypanocidal activity of Ala-Asp or its role in parasite proliferation has not been explored[11][12][13].

Experimental Protocols for the Study of Ala-Asp

While no specific protocols for Ala-Asp are available, established methods for dipeptide analysis can be adapted for its detection and quantification.

Sample Preparation

A generic workflow for the extraction of small molecules, including dipeptides, from biological tissues is outlined below. Optimization will be required for specific sample types.

Figure 3: A generalized workflow for the extraction of dipeptides from biological samples.

Quantification by Mass Spectrometry

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and sensitive method for the targeted quantification of small molecules like dipeptides.

-

Chromatographic Separation: A hydrophilic interaction liquid chromatography (HILIC) or reversed-phase (RP) C18 column can be used to separate Ala-Asp from other metabolites in the sample extract.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would be used for detection. This involves selecting the precursor ion (the molecular ion of Ala-Asp) and a specific fragment ion generated upon collision-induced dissociation.

-

Quantification: Absolute quantification can be achieved by using a stable isotope-labeled internal standard of Ala-Asp.

Gas Chromatography-Mass Spectrometry (GC-MS): This method can also be used for dipeptide analysis, but it typically requires derivatization to increase the volatility of the analyte.

-

Derivatization: The dipeptide is chemically modified, for example, by silylation, to make it suitable for gas chromatography.

-

Separation and Detection: The derivatized Ala-Asp is then separated on a GC column and detected by a mass spectrometer.

Table 1: Mass Spectrometry Parameters for Ala-Asp (Theoretical)

| Parameter | Value |

| Formula | C7H12N2O5 |

| Molecular Weight | 204.18 g/mol |

| Precursor Ion (M+H)+ | m/z 205.08 |

| Potential Fragment Ions | To be determined experimentally |

Data Presentation: A Call for Quantitative Studies

A significant gap in our knowledge of Ala-Asp is the lack of quantitative data. Future research should focus on determining the concentration of this dipeptide in various tissues and organisms under different physiological conditions. The table below is a template for how such data could be presented.

Table 2: Template for Quantitative Data of Ala-Asp

| Organism | Tissue/Life Stage | Condition | Ala-Asp Concentration (e.g., nmol/g fresh weight) | Reference |

| Arabidopsis thaliana | Root | Control | Data not available | |

| Leaf | Drought Stress | Data not available | ||

| Trypanosoma brucei | Bloodstream form | Data not available | ||

| Procyclic form | Data not available |

Conclusion and Future Directions

The dipeptide Ala-Asp represents a molecule of interest whose biological significance is yet to be uncovered. Its confirmed presence in both a model plant and a major human parasite suggests that it may play fundamental roles in diverse biological systems. This technical guide has summarized the very limited current knowledge and has proposed a framework for future research. The path forward requires a concerted effort to:

-

Develop and validate sensitive and specific analytical methods for the quantification of Ala-Asp in complex biological matrices.

-

Conduct comprehensive metabolomic studies to determine the concentration of Ala-Asp in various organisms and tissues under different physiological and pathological conditions.

-

Identify and characterize the enzymes responsible for the biosynthesis and degradation of Ala-Asp.

-

Investigate the physiological roles of Ala-Asp through genetic and pharmacological approaches, including assessing its effects on plant development, stress responses, and parasite viability.

-

Explore potential signaling pathways that may be modulated by Ala-Asp.

Answering these questions will not only illuminate the biological role of this enigmatic dipeptide but may also open new avenues for applications in agriculture and medicine, particularly in the development of novel herbicides or anti-parasitic drugs.

References

- 1. Trypanocidal Activity of Long Chain Diamines and Aminoalcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Single mutation alters the substrate specificity of L-amino acid ligase. | Semantic Scholar [semanticscholar.org]

- 4. Single mutation alters the substrate specificity of L-amino acid ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. L-amino acid ligase from Pseudomonas syringae producing tabtoxin can be used for enzymatic synthesis of various functional peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. Identifying Natural Substrates for Dipeptidyl Peptidases 8 and 9 Using Terminal Amine Isotopic Labeling of Substrates (TAILS) Reveals in Vivo Roles in Cellular Homeostasis and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Evaluation of the anti-trypanosomal activity of tyropeptin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel African Trypanocidal Agents: Membrane Rigidifying Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Trypanocidal Activity of Long Chain Diamines and Aminoalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Alanyl-Aspartate (Ala-Asp) in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide alanyl-aspartate (Ala-Asp) is a molecule of interest in various biological contexts. While a direct signaling role for Ala-Asp mediated by a specific receptor has not been elucidated, compelling evidence suggests its primary mechanism of action is indirect. This guide posits that the biological effects of Ala-Asp are predominantly attributable to its constituent amino acids, L-alanine and L-aspartate, following its transport into cells and subsequent hydrolysis. This document provides a comprehensive overview of the transport, metabolism, and the well-established biological functions of its constituent amino acids, thereby offering a core understanding of Ala-Asp's physiological impact. We present quantitative data on dipeptide transport and the bioenergetic roles of alanine (B10760859) and aspartate, detail relevant experimental protocols, and provide visualizations of the key pathways.

Introduction

Alanyl-aspartate (Ala-Asp) is a dipeptide composed of the amino acids L-alanine and L-aspartate.[1] As a product of protein digestion and catabolism, its presence in biological systems is expected.[2] While many neuropeptides have specific receptors and direct signaling functions, the current body of scientific literature does not support a similar role for Ala-Asp.[3][4] Instead, the prevailing understanding is that small di- and tripeptides are efficiently transported into cells and then rapidly broken down into their constituent amino acids.[5] This guide, therefore, focuses on the mechanism of action of Ala-Asp through the lens of its metabolic fate and the subsequent biological activities of L-alanine and L-aspartate.

This technical guide will cover:

-

The transport of Ala-Asp into cells via peptide transporters.

-

The intracellular hydrolysis of Ala-Asp.

-

The multifaceted biological roles of L-alanine and L-aspartate, including their involvement in neurotransmission, metabolism, and cell signaling.

Cellular Uptake and Metabolism of Ala-Asp

The initial step in the mechanism of action of extracellularly available Ala-Asp is its transport across the cell membrane.

Dipeptide Transport via Peptide Transporter 1 (PepT1)

Dipeptides and tripeptides are primarily absorbed in the intestine and transported into various cells by proton-coupled peptide transporters, such as PepT1.[6] This process is a form of secondary active transport, where the influx of the dipeptide is coupled to the electrochemical gradient of protons.[5]

A model prodrug with a similar structure to Ala-Asp, D-Asp(OBzl)-Ala, has been shown to be a substrate for PepT1, indicating that Ala-Asp is likely also transported by this mechanism.[6]

A common method to study the intestinal permeability of dipeptides is the single-pass intestinal perfusion model in rats.[6]

-

Animal Preparation: Male Wistar rats (250-300g) are anesthetized. A midline abdominal incision is made to expose the small intestine.

-

Jejunal Segment Isolation: A segment of the jejunum (approximately 10 cm) is isolated, and cannulas are inserted at both ends.

-

Perfusion: The isolated segment is perfused with a solution containing the dipeptide of interest (e.g., D-Asp(OBzl)-Ala) at a constant flow rate (e.g., 0.2 mL/min). The perfusion solution is maintained at 37°C and is oxygenated.

-

Sample Collection: Perfusate samples are collected at regular intervals (e.g., every 15 minutes) for a total of 90-120 minutes.

-

Analysis: The concentration of the dipeptide in the collected samples is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

-

Permeability Calculation: The effective intestinal permeability (Peff) is calculated using the following equation: Peff = (Q / 2πrL) * ln(Cin / Cout) Where Q is the flow rate, r is the radius of the intestinal segment, L is the length of the segment, and Cin and Cout are the inlet and outlet concentrations of the dipeptide, respectively.

Intracellular Hydrolysis

Once inside the cell, dipeptides are rapidly hydrolyzed into their constituent amino acids by cytosolic peptidases.[5] This process is highly efficient and prevents the accumulation of dipeptides within the cell.

Caption: Cellular uptake and hydrolysis of Ala-Asp.

Biological Roles of L-Alanine and L-Aspartate

The biological effects of Ala-Asp are a composite of the functions of L-alanine and L-aspartate.

L-Aspartate: A Key Excitatory Neurotransmitter and Metabolic Intermediate

L-aspartate is a non-essential amino acid with diverse and critical roles in the central nervous system and metabolic pathways.[7][8]

L-aspartate functions as an excitatory neurotransmitter, primarily by acting on N-methyl-D-aspartate (NMDA) receptors in the brain and spinal cord.[9] Its release from presynaptic terminals and subsequent binding to postsynaptic receptors leads to neuronal depolarization and the propagation of nerve impulses.

Caption: L-Aspartate's role in neurotransmission.

L-aspartate is a central molecule in several key metabolic pathways:

-

Urea (B33335) Cycle: L-aspartate provides one of the two nitrogen atoms that are incorporated into urea for the detoxification of ammonia.[7]

-

Citric Acid Cycle (Krebs Cycle): Through transamination, L-aspartate can be converted to oxaloacetate, an intermediate of the citric acid cycle, thus playing an anaplerotic role.

-

Gluconeogenesis: Oxaloacetate derived from L-aspartate can be a substrate for gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors.[7]

-

Purine and Pyrimidine Synthesis: The nitrogen atom from L-aspartate is incorporated into the rings of purines and pyrimidines, the building blocks of DNA and RNA.[10]

L-Alanine: A Major Player in Energy Metabolism

L-alanine is another non-essential amino acid that is crucial for intermediary metabolism.[8]

The glucose-alanine cycle is a vital inter-organ metabolic loop that facilitates the transport of nitrogen from muscle to the liver and the recycling of carbon skeletons.

-

In Muscle: During periods of fasting or exercise, muscle protein is broken down, and the amino groups are transferred to pyruvate (B1213749) (from glycolysis) to form alanine.

-

Transport to Liver: Alanine is released into the bloodstream and transported to the liver.

-

In Liver: In the liver, alanine is converted back to pyruvate, and the amino group is transferred to α-ketoglutarate to form glutamate (B1630785). The glutamate then enters the urea cycle. The pyruvate is used for gluconeogenesis to produce glucose.

-

Transport to Muscle: The newly synthesized glucose is released into the blood and taken up by the muscle to be used for energy.

Caption: The Glucose-Alanine Cycle.

Quantitative Data Summary

While specific quantitative data for the direct action of Ala-Asp is scarce, data for related processes provide valuable context.

| Parameter | Molecule/Process | Value | Species | Reference |

| Effective Intestinal Permeability (Peff) | D-Asp(OBzl)-Ala | 1.29 ± 0.5 x 10⁻⁴ cm/s | Rat | [6] |

| Half-life in Human Intestinal Fluid | D-Asp(OBzl)-Ala | 2.3 ± 0.03 h | Human | [6] |

Conclusion

The mechanism of action of alanyl-aspartate in biological systems is best understood as an indirect one, predicated on its cellular uptake and subsequent hydrolysis into L-alanine and L-aspartate. The biological effects observed upon administration of Ala-Asp are therefore the result of the well-characterized and potent activities of these two amino acids in neurotransmission, metabolism, and biosynthesis. For researchers and drug development professionals, this understanding implies that the therapeutic or physiological consequences of Ala-Asp administration should be evaluated in the context of altered alanine and aspartate homeostasis. Future research could explore potential niche roles for the intact dipeptide, but the current evidence strongly points to its constituent amino acids as the primary drivers of its biological activity.

References

- 1. Ala-Asp | C7H12N2O5 | CID 99719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. Peptide-mediated neurotransmission takes center stage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuropeptide - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Stability, metabolism and transport of D-Asp(OBzl)-Ala--a model prodrug with affinity for the oligopeptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Khan Academy [khanacademy.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Stability of the Ala-Asp Peptide Bond: A Technical Guide to pH-Dependent Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

The stability of peptide bonds is a critical parameter in the development of peptide-based therapeutics, influencing shelf-life, efficacy, and safety. The peptide bond C-terminal to an aspartic acid (Asp) residue is particularly susceptible to degradation, primarily through hydrolysis, in a pH-dependent manner. This technical guide provides an in-depth analysis of the stability of the alanyl-aspartic acid (Ala-Asp) dipeptide under various pH conditions, detailing the underlying chemical mechanisms, quantitative kinetic data from model systems, and comprehensive experimental protocols for stability assessment.

Introduction: The Vulnerability of the Aspartyl Peptide Bond

Non-enzymatic degradation of peptides is a significant concern in pharmaceutical formulation and protein chemistry. Aspartic acid residues are known hotspots for chemical degradation, primarily due to the nucleophilic nature of the side-chain carboxyl group. This inherent reactivity can lead to peptide bond cleavage and isomerization, compromising the structural integrity and biological activity of peptide drugs. The rate and pathway of this degradation are highly sensitive to the local chemical environment, most notably the pH.

Under acidic conditions, the peptide bond C-terminal to an Asp residue is prone to direct hydrolysis.[1] In the neutral to alkaline pH range, a different pathway involving the formation of a cyclic succinimide (B58015) intermediate becomes dominant.[2][3] This intermediate is a critical branch point, leading to either the regeneration of the original peptide, the formation of an isoaspartyl (isoAsp) peptide, or cleavage of the peptide backbone.

Mechanisms of Ala-Asp Degradation

The degradation of the Ala-Asp dipeptide is primarily governed by two pH-dependent pathways: direct hydrolysis and succinimide-mediated cleavage/isomerization.

Acid-Catalyzed Direct Hydrolysis

At low pH (typically below 4), the peptide bond can undergo direct acid-catalyzed hydrolysis. In this mechanism, the carbonyl oxygen of the peptide bond is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon and leading to the cleavage of the peptide bond. This pathway results in the formation of the constituent amino acids, alanine (B10760859) and aspartic acid.

Succinimide-Mediated Pathway

From near-neutral to alkaline pH, the degradation of the Ala-Asp peptide bond predominantly proceeds through the formation of a cyclic succinimide intermediate.[2][3] This pathway is initiated by the intramolecular nucleophilic attack of the nitrogen atom of the C-terminal amino acid's amide group on the carbonyl carbon of the aspartic acid side chain.

The succinimide intermediate is unstable and can undergo hydrolysis in two ways:

-

Attack at the α-carbonyl: This leads to the regeneration of the original Ala-Asp peptide.

-

Attack at the β-carbonyl: This results in the formation of an isoaspartyl peptide (Ala-isoAsp), where the peptide backbone is linked to the β-carboxyl group of the aspartic acid side chain. This isomerization is often the major degradation pathway.

Furthermore, the succinimide intermediate can also lead to peptide bond cleavage, although this is generally a slower process compared to isomerization.

Quantitative Stability Data

Note: The following data is derived from studies on model hexapeptides and is intended to be illustrative of the general behavior of Asp-containing peptides. Absolute rates for Ala-Asp may differ.

Table 1: Effect of pH on the Rate of Degradation of a Model Asp-Gly Containing Hexapeptide at 37°C

| pH | Apparent First-Order Rate Constant (k) (days⁻¹) | Half-life (t½) (days) | Primary Degradation Pathway |

| 2.0 | 0.045 | 15.4 | Direct Hydrolysis |

| 3.0 | 0.028 | 24.8 | Direct Hydrolysis |

| 4.0 | 0.035 | 19.8 | Hydrolysis & Isomerization |

| 5.0 | 0.052 | 13.3 | Isomerization & Hydrolysis |

| 6.0 | 0.12 | 5.8 | Isomerization |

| 7.0 | 0.35 | 2.0 | Isomerization |

| 8.0 | 0.98 | 0.7 | Isomerization |

Data adapted from studies on Val-Tyr-Pro-Asp-Gly-Ala.[1]

Table 2: Temperature Dependence of Succinimide Formation from a Model Asp-Ala Containing Hexapeptide at pH 7.4

| Temperature (°C) | Rate Constant for Succinimide Formation (k) (x 10⁻³ h⁻¹) | Half-life for Succinimide Formation (t½) (hours) |

| 37 | 1.2 | 577.6 |

| 50 | 4.5 | 154.0 |

| 60 | 11.8 | 58.7 |

Data adapted from studies on Val-Tyr-Pro-Asp-Ala-Ala.[2]

Experimental Protocols for Stability Assessment

A robust assessment of Ala-Asp stability requires well-defined experimental protocols. The following sections detail methodologies for sample preparation, incubation, and analysis using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

General Experimental Workflow

Detailed Protocol for HPLC Analysis

Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating and quantifying the parent peptide from its degradation products.

1. Materials and Reagents:

-

Ala-Asp dipeptide standard

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA, HPLC grade)

-

Ultrapure water

-

Phosphate and acetate (B1210297) buffers for a range of pH values (e.g., pH 3, 5, 7, 9)

2. Sample Preparation and Incubation:

-

Prepare a stock solution of Ala-Asp in ultrapure water (e.g., 1 mg/mL).

-

For each pH to be tested, dilute the stock solution into the respective buffer to a final concentration of 0.1 mg/mL.

-

Incubate the samples in a temperature-controlled environment (e.g., 37°C or 50°C).

-

At specified time points (e.g., 0, 24, 48, 72, 96 hours), withdraw an aliquot and immediately quench the reaction by adding an equal volume of 1% TFA or by freezing at -80°C.

3. HPLC Method:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm.

-

Gradient:

-

0-5 min: 5% B

-

5-25 min: 5% to 40% B (linear gradient)

-

25-30 min: 40% to 95% B (wash)

-

30-35 min: 95% to 5% B (re-equilibration)

-

-

Injection Volume: 20 µL.

4. Data Analysis:

-

Identify the peaks corresponding to Ala-Asp and its degradation products (e.g., iso-Asp form, cleaved amino acids) by comparing retention times with standards or by using LC-MS.

-

Integrate the peak areas to determine the percentage of remaining Ala-Asp at each time point.

-

Plot the natural logarithm of the percentage of remaining Ala-Asp versus time. The slope of the resulting linear fit will be the negative of the apparent first-order rate constant (-k).

-